molecular formula C13H17NO3 B592341 Tert-butyl 6-hydroxyindoline-1-carboxylate CAS No. 957204-30-7

Tert-butyl 6-hydroxyindoline-1-carboxylate

Cat. No.: B592341
CAS No.: 957204-30-7
M. Wt: 235.283
InChI Key: SXNCTPYZLPTVSQ-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxyindoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-hydroxyindoline-1-carboxylate typically involves the protection of the indoline nitrogen with a tert-butyl group. One common method is the reaction of indoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-hydroxyindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 6-hydroxyindoline-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs .

Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It serves as a model compound for investigating the biological activities of indoline-based drugs .

Medicine: this compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. It is used in the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxyindoline-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 6-hydroxyindoline-1-carboxylate is unique due to the presence of both the hydroxyl and tert-butyl groups. The hydroxyl group enhances its reactivity, while the tert-butyl group provides stability and steric hindrance. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Biological Activity

Tert-butyl 6-hydroxyindoline-1-carboxylate is an organic compound that belongs to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl ester group at the 1-position and a hydroxyl group at the 6-position of the indole ring. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function.
  • Steric Hindrance : The tert-butyl group provides steric hindrance, which affects the compound's binding affinity and selectivity towards specific targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have indicated its potential in inhibiting cancer cell proliferation.
  • Antiviral Properties : The compound has shown efficacy against certain viral infections.
  • Antimicrobial Effects : It possesses antimicrobial properties against various pathogens.
  • Anti-inflammatory Activity : Research suggests it may modulate inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent .

In Vivo Studies

Animal model studies have further supported the compound's biological activity. In one study, administration of this compound resulted in reduced tumor growth in mice bearing xenograft tumors. This highlights its potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar indole derivatives reveals distinct differences in their biological activities:

Compound NameKey FeaturesBiological Activity
Tert-butyl indoline-1-carboxylateLacks the hydroxyl groupLess reactive, limited biological activity
Tert-butyl 6-methoxyindoline-1-carboxylateContains a methoxy groupDifferent reactivity profile
Tert-butyl 6-chloroindoline-1-carboxylateContains a chloro groupVaries in substitution reactions
This compound Hydroxyl and tert-butyl groupsVersatile with significant biological activity

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

  • Cancer Research : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited GSK-3β, a target implicated in various cancers, showcasing its role as a potential anticancer agent .
  • Antiviral Studies : Another investigation highlighted its efficacy against viral replication in vitro, suggesting it could be developed into antiviral therapies .
  • Antimicrobial Applications : Research has indicated that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Properties

IUPAC Name

tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNCTPYZLPTVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697043
Record name tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957204-30-7
Record name tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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